molecular formula C10H12BNO3 B1426771 4-Cyano-3-isopropoxyphenylboronic acid CAS No. 2096339-85-2

4-Cyano-3-isopropoxyphenylboronic acid

Cat. No.: B1426771
CAS No.: 2096339-85-2
M. Wt: 205.02 g/mol
InChI Key: XRTVNVUITJLVSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyano-3-isopropoxyphenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

4-Cyano-3-isopropoxyphenylboronic acid can be compared with other boronic acids:

Biological Activity

4-Cyano-3-isopropoxyphenylboronic acid (CAS No. 2096339-85-2) is a boronic acid derivative characterized by the presence of a cyano group and an isopropoxy substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological molecules.

  • Molecular Formula : C10H12BNO2
  • Molecular Weight : 195.03 g/mol
  • Functional Groups : Boronic acid, cyano, isopropoxy

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors that contain hydroxyl groups, thereby influencing biological pathways and disease processes.

Interaction Studies

Recent research has focused on the interaction of this compound with biological molecules. For instance, studies have shown that this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules that may exhibit therapeutic properties .

Biological Activity and Applications

The compound has been explored for its potential as a pharmaceutical agent. Its unique structural features may enhance its reactivity and selectivity compared to other boronic acids, making it particularly valuable in synthetic chemistry and therapeutic applications.

Potential Applications:

  • Drug Development : As a building block in the synthesis of new pharmaceuticals.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest it may inhibit viral entry mechanisms .

Case Studies

  • Antiviral Activity : In studies involving pseudotyped viruses, compounds similar to this compound demonstrated low nanomolar activity against various viral strains, suggesting potential as broad-spectrum antiviral agents .
  • Biochemical Pathways : The activation of certain biochemical pathways through the interaction of this compound with target proteins has been documented, although detailed mechanisms remain to be fully elucidated.

Data Table: Comparative Biological Activity

Compound NameCAS NumberEC50 (nM)Biological Activity Description
This compound2096339-85-2<10Potential broad-spectrum antiviral activity
4-Cyano-3-methoxyphenylboronic acid2096339-84-1>25Lower potency compared to isopropoxy derivative
4-Cyano-3-fluorophenylboronic acid2096339-83-0>50Affects reactivity; less effective in biological assays

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, like other boronic acids, it is expected to exhibit moderate stability and bioavailability due to its ability to form reversible bonds with biological targets.

Properties

IUPAC Name

(4-cyano-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTVNVUITJLVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225171
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-85-2
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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